molecular formula C12H13NO2S B2653042 Ethyl 2-isothiocyanato-3-phenylpropanoate CAS No. 62246-53-1

Ethyl 2-isothiocyanato-3-phenylpropanoate

Cat. No. B2653042
CAS RN: 62246-53-1
M. Wt: 235.3
InChI Key: YQTZICAZVVTABT-UHFFFAOYSA-N
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Description

Ethyl 2-isothiocyanato-3-phenylpropanoate is a chemical compound with the linear formula C12H13NO3 . It has a molecular weight of 219.242 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . Another efficient synthesis of isothiocyanates involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide by either a one-pot process or a two-step approach .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H13NO3 . More detailed structural information may be available in databases like ChemSpider .

Scientific Research Applications

Enzymatic Hydrolysis and Ultrasound Application

Research involving "Ethyl 3-hydroxy-3-phenylpropanoate" shows the potential of using ultrasound in enzymatic hydrolysis, leading to a decrease in reaction time without significantly altering the yield or enantiomeric excess of reaction products. This implies that similar compounds, including Ethyl 2-isothiocyanato-3-phenylpropanoate, could benefit from such methods in their applications (Ribeiro, Passaroto, & Brenelli, 2001).

Synthesis and Biological Activities

Studies on the synthesis of novel compounds, such as "Ethyl 2-((4-bromophenyl)diazenyl)-3-oxo-phenylpropanoate" and its derivatives, show moderate yields and effective inhibition of certain enzymes, indicating the potential for creating inhibitors based on this compound (Turkan et al., 2019).

Antifeedants for Pest Management

Research into "Ethyl cinnamate" and related phenylpropanoids for antifeedant properties against pests like the pine weevil suggests that structurally similar compounds, including this compound, could be explored for pest management applications (Bohman et al., 2008).

Antioxidant and Neuroprotective Properties

A systematic review highlighting "Ethyl ferulate," a phenylpropanoid, for its antioxidant and neuroprotective actions, underscores the potential of exploring structurally related compounds, such as this compound, for similar applications in the nutraceutical and pharmaceutical industries (Cunha et al., 2019).

Future Directions

Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates-secondary metabolites of some plants, mainly from Brassicaceae family . They are a class of important organic synthetic intermediates and are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions . Therefore, various methods have been developed to synthesize isothiocyanates . The future directions of Ethyl 2-isothiocyanato-3-phenylpropanoate could be in the development of more efficient and safer synthesis methods, and in the exploration of its biological activities.

properties

IUPAC Name

ethyl 2-isothiocyanato-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-2-15-12(14)11(13-9-16)8-10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTZICAZVVTABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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